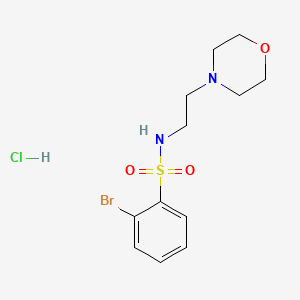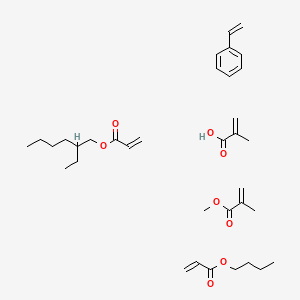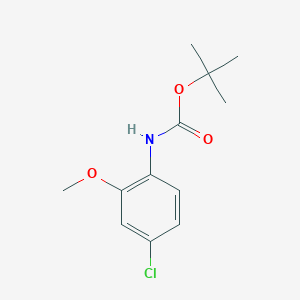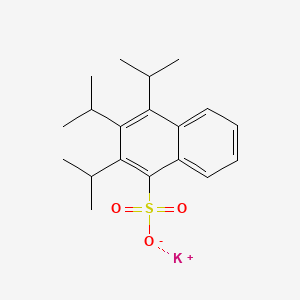
Bis(oxiranylmethyl) 2,4,4-trimethyladipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is an organic compound with the molecular formula C15H24O6 It is characterized by the presence of two oxirane (epoxide) rings and a trimethyladipate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxiranylmethyl) 2,4,4-trimethyladipate typically involves the reaction of 2,4,4-trimethyladipic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes epoxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bis(oxiranylmethyl) 2,4,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
Scientific Research Applications
Bis(oxiranylmethyl) 2,4,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of bis(oxiranylmethyl) 2,4,4-trimethyladipate involves the reactivity of its epoxide rings. These rings can open under various conditions, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking and polymerization, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
- Bis(oxiranylmethyl) 2,2,4-trimethyladipate
- Bis(oxiranylmethyl) adipate
Uniqueness
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is unique due to the presence of two oxirane rings and a trimethyladipate backbone. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
25677-83-2 |
|---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C15H24O6/c1-10(14(17)21-9-12-7-19-12)4-15(2,3)5-13(16)20-8-11-6-18-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
UYCWWICJTSIJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CC(=O)OCC1CO1)C(=O)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


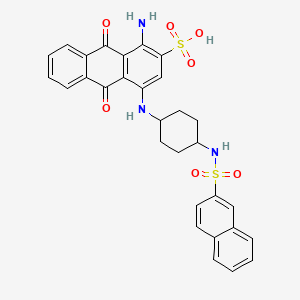
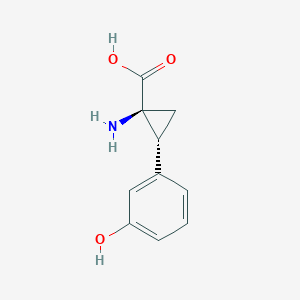
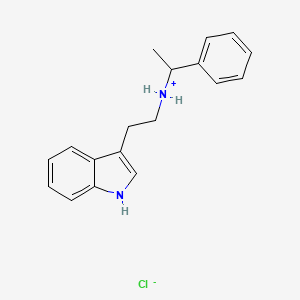

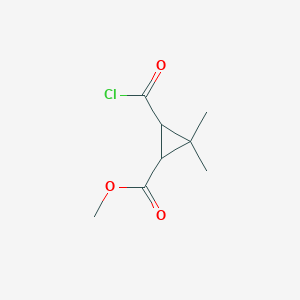
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
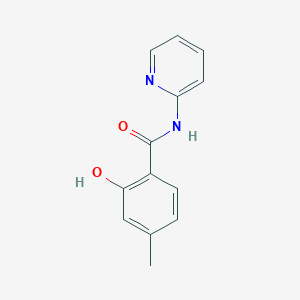
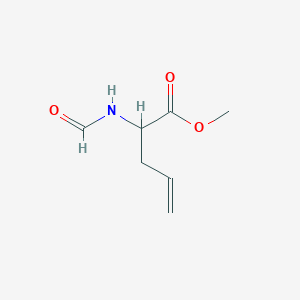
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
